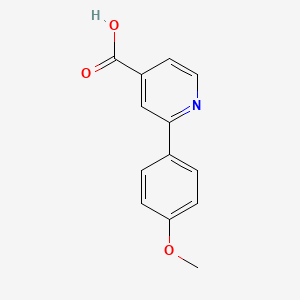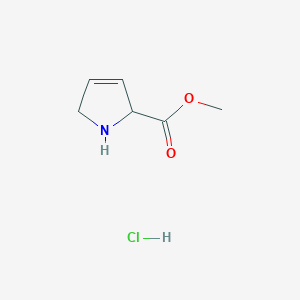
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .
Synthesis Analysis
A clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The advantages of this method include practical simplicity, high atom economy, short reaction times, and good yields of the products .Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agent Development
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride: has been explored for its potential in creating new antimicrobial agents . The pyrrole moiety is a common feature in many pharmacologically active compounds, and its derivatives are known to exhibit a broad spectrum of antimicrobial activities. This compound could serve as a precursor in synthesizing novel drugs that combat resistant strains of bacteria and other pathogens.
Agriculture: Chemical Intermediates
In the agricultural sector, this compound can be utilized as a chemical intermediate in the synthesis of more complex molecules . These molecules may include herbicides, pesticides, or plant growth regulators, contributing to the protection of crops and enhancement of agricultural productivity.
Material Science: Organic Synthesis
The compound’s role in material science primarily involves its use as an intermediate in organic synthesis . It can be used to create polymers or small molecule organic compounds that have specific physical properties, which can be applied in creating new materials or enhancing existing ones.
Environmental Science: Pollution Remediation
Derivatives of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride could be investigated for their use in environmental science, particularly in pollution remediation processes . These compounds might be used to develop agents that can degrade or neutralize pollutants, aiding in environmental clean-up efforts.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound can be studied for its potential as an enzyme inhibitor . By modifying the pyrrole structure, researchers can create inhibitors that target specific enzymes involved in disease pathways, offering a method for controlling biochemical processes that contribute to various diseases.
Pharmacology: Drug Discovery
The compound’s application in pharmacology is vast, with potential use in drug discovery programs . It can be a valuable building block in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic drugs for a range of medical conditions.
Propiedades
IUPAC Name |
methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585131 |
Source


|
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride | |
CAS RN |
51827-12-4 |
Source


|
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
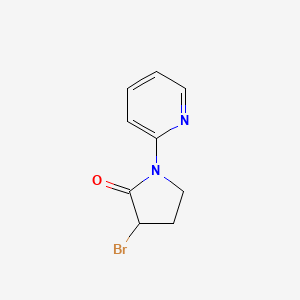

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)

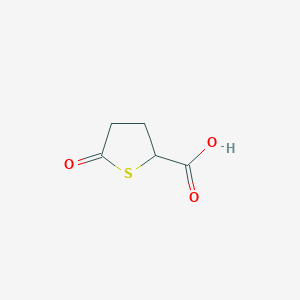
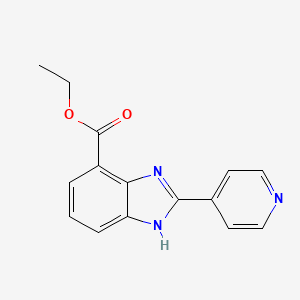
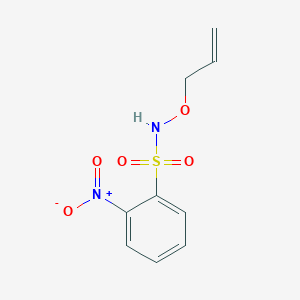
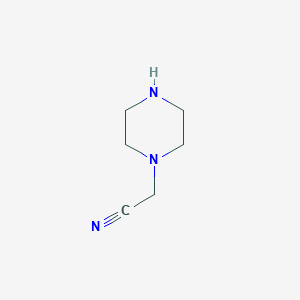

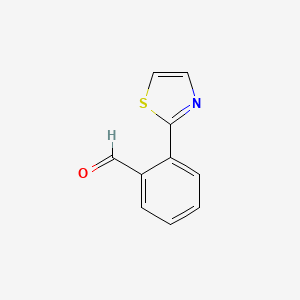
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
